![molecular formula C15H13N3O B5102303 4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)
4-[(4-methyl-1-phthalazinyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methyl-1-phthalazinyl)amino]phenol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the family of phthalazine derivatives and has been found to possess a variety of pharmacological properties.
Aplicaciones Científicas De Investigación
4-[(4-methyl-1-phthalazinyl)amino]phenol has been extensively studied for its potential therapeutic applications. It has been found to possess significant antioxidant, anti-inflammatory, and neuroprotective properties. 4-[(4-methyl-1-phthalazinyl)amino]phenol has been shown to protect neuronal cells against oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-[(4-methyl-1-phthalazinyl)amino]phenol has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Mecanismo De Acción
4-[(4-methyl-1-phthalazinyl)amino]phenol exerts its pharmacological effects through multiple mechanisms. It has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. 4-[(4-methyl-1-phthalazinyl)amino]phenol has also been shown to modulate the expression of various genes involved in inflammation and apoptosis. Additionally, 4-[(4-methyl-1-phthalazinyl)amino]phenol has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[(4-methyl-1-phthalazinyl)amino]phenol has been found to possess a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. 4-[(4-methyl-1-phthalazinyl)amino]phenol has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Additionally, 4-[(4-methyl-1-phthalazinyl)amino]phenol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-methyl-1-phthalazinyl)amino]phenol has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. 4-[(4-methyl-1-phthalazinyl)amino]phenol is also stable and can be stored for long periods without degradation. However, 4-[(4-methyl-1-phthalazinyl)amino]phenol has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 4-[(4-methyl-1-phthalazinyl)amino]phenol has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 4-[(4-methyl-1-phthalazinyl)amino]phenol. One area of research is to further elucidate the mechanisms by which 4-[(4-methyl-1-phthalazinyl)amino]phenol exerts its pharmacological effects. Another area of research is to investigate the potential therapeutic applications of 4-[(4-methyl-1-phthalazinyl)amino]phenol in humans. Additionally, the development of novel 4-[(4-methyl-1-phthalazinyl)amino]phenol derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents. Finally, the use of 4-[(4-methyl-1-phthalazinyl)amino]phenol in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, 4-[(4-methyl-1-phthalazinyl)amino]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-[(4-methyl-1-phthalazinyl)amino]phenol possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been shown to protect neuronal cells against oxidative stress and apoptosis. 4-[(4-methyl-1-phthalazinyl)amino]phenol has several advantages as a research tool, but also has some limitations. There are several future directions for research on 4-[(4-methyl-1-phthalazinyl)amino]phenol, including further elucidation of its mechanisms of action and investigation of its potential therapeutic applications in humans.
Métodos De Síntesis
4-[(4-methyl-1-phthalazinyl)amino]phenol can be synthesized through a multistep process involving the reaction of 4-methylphthalhydrazide with 4-nitrophenol followed by reduction of the nitro group to an amino group using a reducing agent such as SnCl2. The final product is obtained by acylation of the amino group with a suitable acylating agent such as acetic anhydride.
Propiedades
IUPAC Name |
4-[(4-methylphthalazin-1-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-13-4-2-3-5-14(13)15(18-17-10)16-11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQIHBHYVBQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
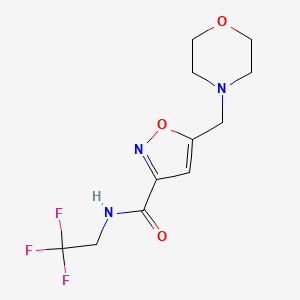
![N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide](/img/structure/B5102244.png)
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
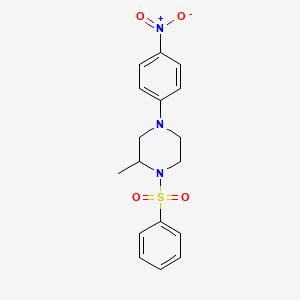
![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5102257.png)
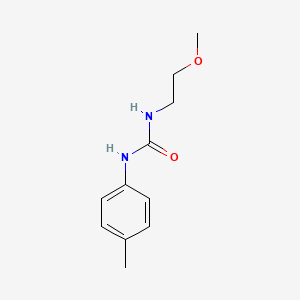
![ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5102279.png)
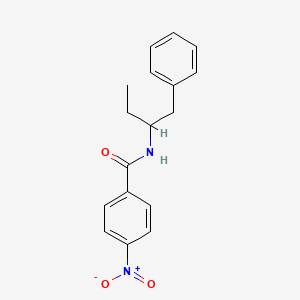
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)
![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)
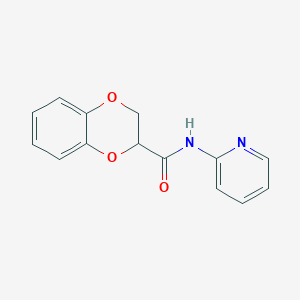
![N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5102315.png)
![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)